2-{[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
Description
2-{[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a synthetic small molecule featuring a quinazoline core substituted with dimethoxy groups at positions 6 and 7, a piperidin-4-ylmethoxy linker, and a pyridine-4-carbonitrile moiety. This compound belongs to the quinazoline derivative class, which is widely investigated for its inhibitory activity against nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) . However, its structural similarity to other quinazolines raises concerns about off-target interactions, particularly with hERG ion channels, which limit its in vivo applicability .
Properties
IUPAC Name |
2-[[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-28-19-10-17-18(11-20(19)29-2)25-14-26-22(17)27-7-4-15(5-8-27)13-30-21-9-16(12-23)3-6-24-21/h3,6,9-11,14-15H,4-5,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHLWVCMIASLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)COC4=NC=CC(=C4)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a quinazoline core with several analogs, but key structural differences influence potency, selectivity, and pharmacokinetics:
Functional and Pharmacological Comparison
Potency :
- The target compound and SAR 03004 exhibit comparable NPP1 inhibition due to their shared quinazoline core. SAR 03004’s Ki of 215 nM against ATP highlights the importance of the sulfonamide group for enhanced binding .
- Compound 50D , while structurally distinct, shows superior predicted binding affinity (-9.2 kcal/mol vs. -8.5 kcal/mol for the target compound in docking studies) , suggesting fluorinated substituents may improve target engagement.
- Selectivity: Quinazoline derivatives (target compound, SAR 03004) exhibit high selectivity for NPP1 over other ecto-nucleotidases but lack specificity for hERG channels, a liability absent in non-quinazoline analogs like 50D .
- Pharmacokinetic Limitations: The hydrolytic instability of quinazolines contrasts with thiazolobenzimidazolone derivatives, which are more hydrolytically stable and orally bioavailable .
Key Research Findings
- Molecular Docking : The target compound’s pyridine-4-carbonitrile group facilitates hydrogen bonding with NPP1’s active site, while the dimethoxyquinazoline core engages in π-π stacking .
- hERG Binding : Molecular dynamics simulations suggest that the piperidin-4-ylmethoxy linker in the target compound contributes to hERG channel interactions, a liability shared with SAR 03004 .
- Synthetic Accessibility : The target compound’s synthesis is more complex than pyridine-based analogs (e.g., 50D ) due to the multi-step functionalization of the quinazoline ring .
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